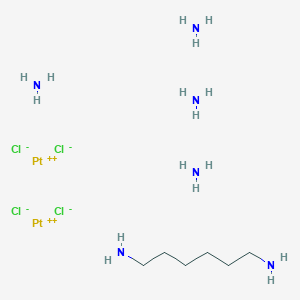
(2S,3S)-2-amino-3-ethoxybutanoic acid
Descripción general
Descripción
“(2S,3S)-2-amino-3-ethoxybutanoic acid” is an organic compound that belongs to the class of secondary alcohols . The notation “(2S,3S)” indicates the configuration of the chiral centers in the molecule. In this case, the “2S” and “3S” mean that the second and third carbon atoms in the molecule have an “S” (sinister, Latin for left) configuration .
Molecular Structure Analysis
The molecular structure of “(2S,3S)-2-amino-3-ethoxybutanoic acid” can be analyzed based on the “2S,3S” notation. The “2S” and “3S” configurations indicate the spatial arrangement of the atoms around the second and third carbon atoms in the molecule . The “S” configuration means that the priority groups around the chiral center (carbon atom) are arranged counterclockwise when viewed from the direction that makes the lowest-priority group point away from the viewer .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Facile Synthesis of Related Amino Acids : Similar amino acids, such as (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoic acid and (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, have been synthesized using methods involving oxazolidinones derived from chiral synthons. These processes are significant for producing stereoselective amino acids (Ishibuchi et al., 1992).
Development of Chromogenic Protease Substrates : The (2S,3S)-2-amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid derivative has been employed in creating chromogenic protease substrates, aiding the detection of HIV-protease activity (Badalassi et al., 2002).
Systems Biocatalysis Approach for Stereoselective Synthesis : A study explored the stereoselective synthesis of related compounds like (S)- and (R)-2-amino-4-hydroxybutanoic acid, combining aldol reaction with transamination. This method has implications in chiral building blocks for drug development (Hernández et al., 2017).
Analysis of Microcystins in Environmental Samples : Research has utilized derivatives of related amino acids to analyze microcystins in environmental samples. This is critical for understanding the distribution and impact of these toxins in natural ecosystems (Wu et al., 2009).
Novel Applications in Biological Systems
Role in Plant Growth Regulation : The synthesis and determination of the stereochemistry of related compounds like 2-amino-3-cyclopropylbutanoic acid have shown potential in understanding novel plant growth regulators (Morimoto et al., 2002).
Potential in Corrosion Inhibition : A derivative of (2S,3S)-2-amino-3-hydroxybutanoic acid has been investigated as a corrosion inhibitor, demonstrating its potential in industrial applications, particularly in protecting oil installations (Fadel & Yousif, 2020).
Propiedades
IUPAC Name |
(2S,3S)-2-amino-3-ethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3-10-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULHTUNPBBMNSJ-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](C)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-amino-3-ethoxybutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)







![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)


![N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B137677.png)